molecular formula C19H21NO5S B11045481 methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate

methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate

Cat. No.: B11045481
M. Wt: 375.4 g/mol
InChI Key: DFQXXQOOKLJFPC-NTCAYCPXSA-N
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Description

METHYL 2-[4-(4-ETHOXYPHENYL)-5-MORPHOLINO-3-OXO-2(3H)-THIOPHENYLIDEN]ACETATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of METHYL 2-[4-(4-ETHOXYPHENYL)-5-MORPHOLINO-3-OXO-2(3H)-THIOPHENYLIDEN]ACETATE involves several steps. One common method includes the condensation reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This method yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to obtain the desired compound.

Chemical Reactions Analysis

METHYL 2-[4-(4-ETHOXYPHENYL)-5-MORPHOLINO-3-OXO-2(3H)-THIOPHENYLIDEN]ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-[4-(4-ETHOXYPHENYL)-5-MORPHOLINO-3-OXO-2(3H)-THIOPHENYLIDEN]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[4-(4-ETHOXYPHENYL)-5-MORPHOLINO-3-OXO-2(3H)-THIOPHENYLIDEN]ACETATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

METHYL 2-[4-(4-ETHOXYPHENYL)-5-MORPHOLINO-3-OXO-2(3H)-THIOPHENYLIDEN]ACETATE can be compared with other thiophene derivatives such as:

The uniqueness of METHYL 2-[4-(4-ETHOXYPHENYL)-5-MORPHOLINO-3-OXO-2(3H)-THIOPHENYLIDEN]ACETATE lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

methyl (2E)-2-[4-(4-ethoxyphenyl)-5-morpholin-4-yl-3-oxothiophen-2-ylidene]acetate

InChI

InChI=1S/C19H21NO5S/c1-3-25-14-6-4-13(5-7-14)17-18(22)15(12-16(21)23-2)26-19(17)20-8-10-24-11-9-20/h4-7,12H,3,8-11H2,1-2H3/b15-12+

InChI Key

DFQXXQOOKLJFPC-NTCAYCPXSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=C(S/C(=C/C(=O)OC)/C2=O)N3CCOCC3

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=CC(=O)OC)C2=O)N3CCOCC3

Origin of Product

United States

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